molecular formula C20H31N3OS B5382048 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane

Cat. No. B5382048
M. Wt: 361.5 g/mol
InChI Key: PKBSKDNEXFSWST-UHFFFAOYSA-N
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Description

3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is a complex chemical compound that has gained attention in scientific research due to its potential applications in various fields. 6]dodecane.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane has been shown to have various biochemical and physiological effects. It has been found to have antimicrobial properties and has shown potential as an anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane in lab experiments is its potential as a versatile compound with various applications. However, its complex structure and synthesis method may pose limitations in terms of its availability and accessibility for research purposes.

Future Directions

There are several future directions for the study of 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane. One potential direction is the further exploration of its potential applications in medicinal chemistry, specifically in the development of new drugs. It may also be studied for its potential use in the field of materials science for the synthesis of new materials. Additionally, further research may be conducted to better understand its mechanism of action and its potential use in the treatment of neurological disorders.
Conclusion
3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane is a complex chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane involves several steps. The initial step is the formation of the spirocyclic core through the reaction of 1,3-diaminopropane and 2,6-dimethylphenyl isothiocyanate. This is followed by the addition of acetic anhydride and triethylamine to obtain the desired product.

Scientific Research Applications

3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane has been studied for its potential applications in various fields of scientific research. It has shown promising results in the field of medicinal chemistry, specifically in the development of new drugs. It has also been studied in the field of materials science for its potential use in the synthesis of new materials.

properties

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-(2-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3OS/c1-17-7-4-5-8-18(17)25-15-19(24)23-12-6-11-22(3)20(16-23)9-13-21(2)14-10-20/h4-5,7-8H,6,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBSKDNEXFSWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)N2CCCN(C3(C2)CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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